molecular formula C7H4Br3F B1411263 2,3-Dibromo-6-fluorobenzyl bromide CAS No. 1803817-09-5

2,3-Dibromo-6-fluorobenzyl bromide

Cat. No.: B1411263
CAS No.: 1803817-09-5
M. Wt: 346.82 g/mol
InChI Key: MGGAVGJIYMIWGC-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br3F. It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorobenzyl bromide typically involves the bromination of 6-fluorobenzyl bromide. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the benzene ring.

    Reduction: The compound can be reduced to form 2,3-dibromo-6-fluorotoluene.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of 2,3-dibromo-6-fluorotoluene.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophilesThe fluorine atom influences the electronic properties of the benzene ring, directing electrophilic aromatic substitution to specific positions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-6-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

1,2-dibromo-3-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAVGJIYMIWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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